6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
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Overview
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced tetrahydroquinoxaline compounds .
Scientific Research Applications
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoxaline core structure .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: The non-brominated parent compound used as a precursor in the synthesis.
Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .
Properties
Molecular Formula |
C9H12BrClN2 |
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Molecular Weight |
263.56 g/mol |
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c1-12-5-4-11-8-6-7(10)2-3-9(8)12;/h2-3,6,11H,4-5H2,1H3;1H |
InChI Key |
DVMZLKXVYBTVRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)Br.Cl |
Origin of Product |
United States |
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